

Application Note: Quantification of UV-326 using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol

Cat. No.: B103830

[Get Quote](#)

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of the benzotriazole UV absorber, UV-326. This method is applicable to the determination of UV-326 in various matrices, including cosmetics and plastics. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation, chromatographic separation, and data analysis. The method has been validated for its linearity, reproducibility, and recovery, demonstrating its suitability for routine quality control and research applications.

Introduction

UV-326, chemically known as 2-(2'-hydroxy-3',5'-di-tert-butylphenyl)-5-chlorobenzotriazole, is a widely used UV absorber in a variety of polymeric materials and personal care products to prevent photodegradation.^[1] Its presence and concentration in these products are critical for ensuring product stability and performance. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for the quantification of such compounds.^[2] This document provides a detailed protocol for the quantification of UV-326 using a validated HPLC-UV method.

Experimental Instrumentation and Materials

- HPLC System: An HPLC system equipped with a UV detector.
- Column: C18 column (150 mm x 4.6 mm, 5 μ m particle size).[1]
- Solvents: HPLC grade methanol and water.[1] Dichloromethane for sample extraction.
- Reference Standard: UV-326 analytical standard.
- Glassware: Volumetric flasks, pipettes, and autosampler vials.
- Filtration: 0.45 μ m syringe filters.[2]

Chromatographic Conditions

A summary of the optimal chromatographic conditions for the analysis of UV-326 is presented in Table 1.

Table 1: HPLC-UV Chromatographic Conditions for UV-326 Analysis

Parameter	Condition
Mobile Phase	Methanol / Water (95:5, v/v)[1]
Column	C18 (150 mm x 4.6 mm, 5 μ m)[1]
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Detection Wavelength	340 nm[1]
Column Temperature	Ambient
Run Time	Approximately 10 minutes

Protocols

Standard Solution Preparation

- Primary Stock Solution (1000 μ g/mL): Accurately weigh 10 mg of UV-326 reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations within the linear range of the method (e.g., 20, 50, 100, 250, 500, and 1000 µg/L).[1]

Sample Preparation

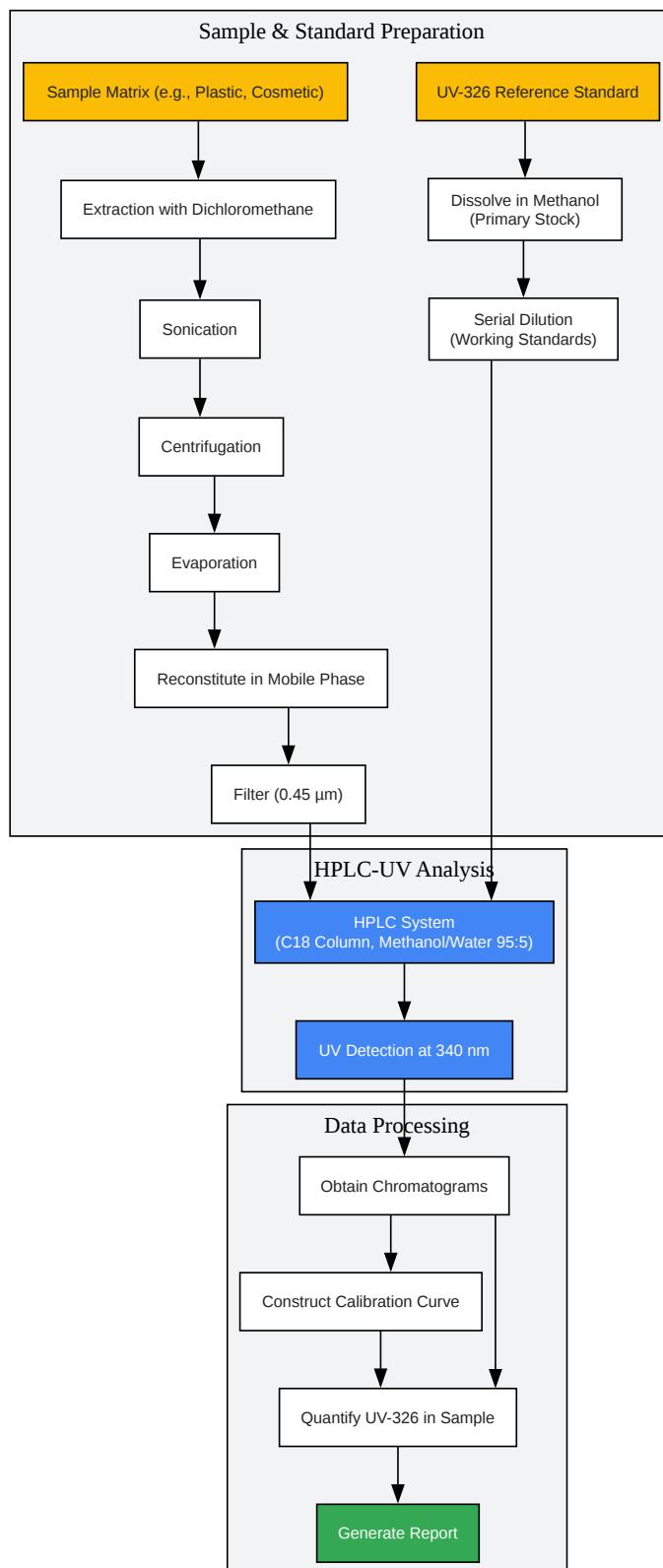
The following is a general guideline for sample preparation. The specific procedure may need to be optimized based on the sample matrix.

- Solid Samples (e.g., Plastics, Creams):
 - Accurately weigh a known amount of the homogenized sample (e.g., 1 gram).
 - Add a suitable extraction solvent, such as dichloromethane, to the sample. A recovery of 116% has been reported for UV-326 from plastic debris using dichloromethane.
 - Sonicate the mixture for 30 minutes to ensure complete extraction.[2]
 - Centrifuge the sample to separate the solid debris.
 - Carefully collect the supernatant.
 - Evaporate the solvent under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume of the mobile phase.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

Method Validation

The analytical method was validated to ensure its reliability and accuracy for the intended application. The key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Data for UV-326 Quantification


Validation Parameter	Result
Linearity Range	20.0 - 1000 µg/L[1]
Correlation Coefficient (r^2)	> 0.995
Intra-day Reproducibility (RSD%)	< 6.5%[1]
Inter-day Reproducibility (RSD%)	< 8.1%[1]
Recovery	116% (from plastic debris using dichloromethane extraction)

Data Analysis

- Inject the prepared standard and sample solutions into the HPLC system.
- Identify the UV-326 peak in the chromatograms based on the retention time of the standard.
- Integrate the peak area of UV-326 in both the standard and sample chromatograms.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of UV-326 in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram

The overall experimental workflow for the quantification of UV-326 is depicted in the following diagram.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Application of Liquid Chromatography for the Analysis of Organic UV Filters in Environmental and Marine Biota Matrices [mdpi.com]
- 2. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantification of UV-326 using a Validated HPLC-UV Method]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b103830#hplc-uv-method-for-quantification-of-uv-326\]](https://www.benchchem.com/product/b103830#hplc-uv-method-for-quantification-of-uv-326)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

